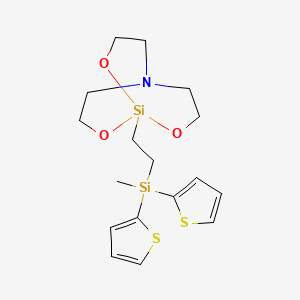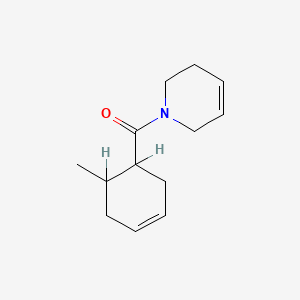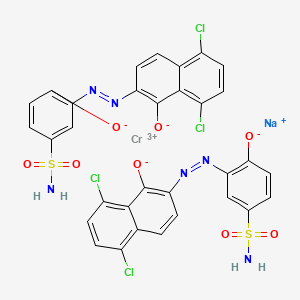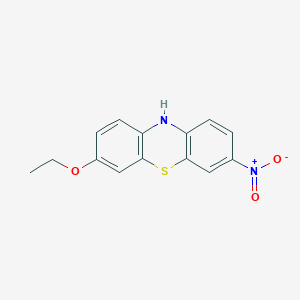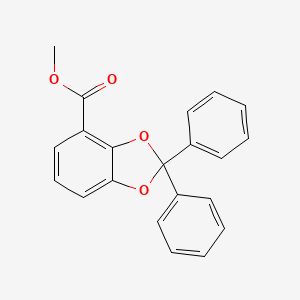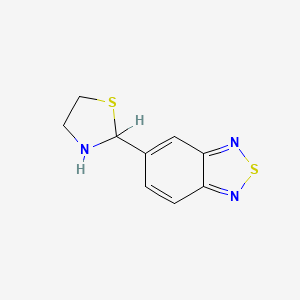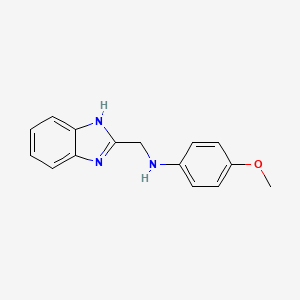
N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of both benzimidazole and aniline moieties in this compound suggests potential pharmacological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline typically involves the reaction of 2-chloromethyl benzimidazole with 4-methoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aniline group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of N-(1H-Benzoimidazol-2-ylmethyl)-4-hydroxy-aniline.
Reduction: Formation of N-(1H-Benzoimidazol-2-ylmethyl)-4-amino-aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the benzimidazole moiety.
Medicine: Explored for its potential as an anticancer agent, as benzimidazole derivatives have shown promise in inhibiting cancer cell growth.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the function of microtubules in cancer cells, leading to cell cycle arrest and apoptosis. The methoxy group can enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
- N-(1H-Benzoimidazol-2-ylmethyl)-benzamide
- N-(1H-Benzoimidazol-2-ylmethyl)-2-thioaniline
- N-(1H-Benzoimidazol-2-ylmethyl)-2-bromoaniline
Uniqueness
N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility and bioavailability, making it a more effective compound in certain applications compared to its analogs.
特性
CAS番号 |
73259-41-3 |
|---|---|
分子式 |
C15H15N3O |
分子量 |
253.30 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-ylmethyl)-4-methoxyaniline |
InChI |
InChI=1S/C15H15N3O/c1-19-12-8-6-11(7-9-12)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-9,16H,10H2,1H3,(H,17,18) |
InChIキー |
MICSYYKVEJPXLY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


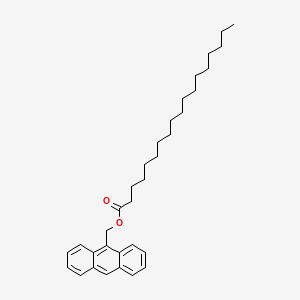
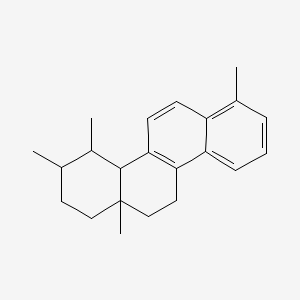

![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
